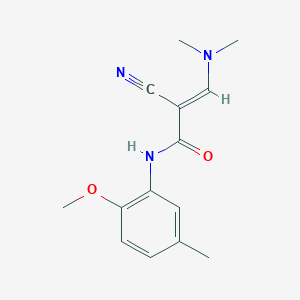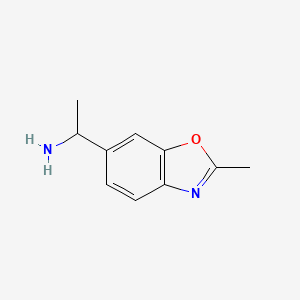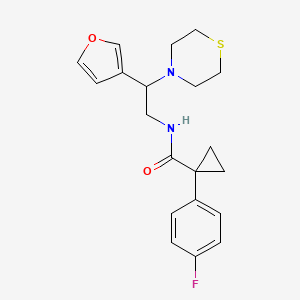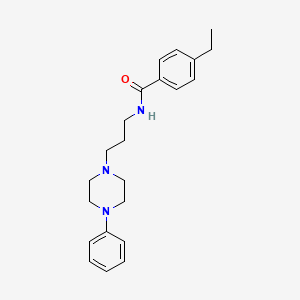
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide exerts its biological activity by binding to target proteins and modulating their function. The exact mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits cell cycle progression by downregulating cyclin-dependent kinases. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have self-assembly properties, which make it useful for the synthesis of functional materials.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide also has limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide research. One direction is the development of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of functional materials using (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide and its potential applications in various fields.
Méthodes De Synthèse
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized through a multistep process starting with the reaction of 2-methoxy-5-methylphenol with dimethylformamide dimethyl acetal to form the corresponding enol ether. The enol ether is then reacted with acryloyl chloride to form the acrylamide. Finally, the acrylamide is reacted with cyanogen bromide and dimethylamine to form (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide.
Applications De Recherche Scientifique
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In drug discovery, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a scaffold for the design of new drugs due to its ability to bind to target proteins. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a monomer for the synthesis of functional polymers with various applications.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWVJZVHYTNJK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)





![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)